molecular formula C13H16N4OS B2835740 3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 896707-81-6

3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2835740
CAS No.: 896707-81-6
M. Wt: 276.36
InChI Key: NGOQNUHFWDYSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one belongs to the pyrido[2,3-d]pyrimidinone family, characterized by a bicyclic scaffold fused with a pyrimidinone ring and a sulfur atom at position 2. The 3-position is substituted with a 2-(pyrrolidin-1-yl)ethyl group, introducing a cyclic amine moiety that may enhance solubility and bioactivity.

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-12-10-4-3-5-14-11(10)15-13(19)17(12)9-8-16-6-1-2-7-16/h3-5H,1-2,6-9H2,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOQNUHFWDYSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrimidine derivatives with pyrrolidine and subsequent cyclization to form the desired pyrido[2,3-d]pyrimidine core . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized through modular strategies involving cyclization and functionalization steps:

Key Reaction Pathways

Reaction StepReagents/ConditionsProduct CharacteristicsReferences
Core formation Cyclocondensation of 6-aminouracil derivatives with α,β-unsaturated ketones in DMF (reflux)Forms pyrido[2,3-d]pyrimidine scaffold with regioselective substitution
Thioxo introduction Treatment with Lawesson’s reagent or thiourea under basic conditionsReplaces oxo group with thioxo at position 2
Pyrrolidine-ethyl side chain Alkylation of pyrimidine nitrogen using 1-(2-chloroethyl)pyrrolidine in presence of K₂CO₃Introduces tertiary amine functionality

Functional Group Transformations

The compound undergoes selective reactivity at distinct positions:

Thioxo Group Modifications

Reaction TypeConditionsOutcome
Oxidation H₂O₂/AcOH (40°C, 6 hr)Converts thioxo (C=S) to sulfonyl (C=SO₂)
Alkylation R-X (alkyl halide), NaH/THFForms S-alkyl derivatives (e.g., methylthio analogs)

Pyrrolidine Side Chain Reactivity

Reaction TypeConditionsOutcome
N-Alkylation Alkyl halides, DIEA/DMFExtends the side chain via quaternization
Deprotection TFA/DCM (rt, 2 hr)Cleaves Boc-protected intermediates

Biological Activity-Driven Modifications

Structural optimizations to enhance pharmacological properties include:

Mechanistic Insights

  • Cyclization dynamics : DFT studies indicate a six-membered transition state during pyrido[2,3-d]pyrimidine ring formation, with activation energy ~25 kcal/mol .

  • Thiol-thione tautomerism : The thioxo group stabilizes enol-thiol tautomers, confirmed by ¹H NMR (δ 12.8 ppm for NH) .

Comparative Reactivity Table

Derivative StructureReactivity ProfileKey Applications
2-Thioxo analogs Higher electrophilicity at C-2Anticancer leads (e.g., PI3K inhibition)
Pyrrolidine-substituted Enhanced lipophilicity (logP ~2.1)CNS-targeted agents

Challenges & Innovations

  • Stereochemical control : Asymmetric synthesis of C-3 chiral centers remains unresolved; recent efforts employ chiral auxiliaries (e.g., Evans oxazolidinones) .

  • Green chemistry : Microwave-assisted synthesis reduces reaction times by 70% (e.g., 30 min vs. 12 hr conventionally) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrido[2,3-d]pyrimidine core with a thioxo group and a pyrrolidine substituent. The synthesis of such compounds typically involves multi-step reactions that may include cyclization processes and functional group modifications. For example, related derivatives have been synthesized through condensation reactions involving various amines and carbonyl compounds, showcasing the versatility of synthetic pathways available for creating similar structures .

Anticancer Activity

Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant anticancer properties. Studies indicate that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth .

Antibacterial and Antiviral Properties

Research has shown that derivatives of pyrido[2,3-d]pyrimidine exhibit antibacterial and antiviral activities. These compounds have been tested against various bacterial strains and viruses, showing efficacy in inhibiting their growth. For instance, some derivatives have been noted for their activity against HIV, suggesting potential applications in antiviral therapies .

Enzyme Inhibition

The compound has also been studied as an inhibitor of important enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions .

Neuroprotective Effects

Some studies suggest that pyrido[2,3-d]pyrimidine derivatives may possess neuroprotective effects. This is attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a series of pyrido[2,3-d]pyrimidine derivatives against human breast cancer cell lines. The results indicated that certain modifications to the thioxo group enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of pyrido[2,3-d]pyrimidine derivatives against HIV. The study found that specific structural features contributed to higher inhibitory activity against viral replication in vitro .

Case Study 3: Enzyme Inhibition

Research on enzyme inhibition highlighted that certain derivatives effectively inhibited AChE activity in vitro. This suggests their potential use in developing treatments for Alzheimer's disease and other cognitive disorders .

Mechanism of Action

The mechanism of action of 3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

The biological and physicochemical properties of pyrido[2,3-d]pyrimidinone derivatives are highly dependent on substituents at the 3-position. Key analogs include:

Compound Name Substituent at 3-Position Key Activities Reference
5-Phenyl-7-(pyridin-3-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Pyridin-3-yl Kinase inhibition, anticancer (HEPG2: IC₅₀ = 1.19 µM for derivative 12a)
1-(3-Bromophenyl)-3-ethyl-2,3-dihydro-2-thioxo-pyrido[2,3-d]pyrimidin-4(1H)-one 3-Bromophenyl, ethyl Structural studies, potential pharmacological applications
7-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Triazolyl Antitumor (MCF-7: IC₅₀ = 3.4 µM; HepG2: IC₅₀ = 2.94 µM)
3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one 4-Methoxybenzyl (thieno-fused core) Antimicrobial, synthetic versatility

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., bromophenyl, pyridinyl) enhance rigidity and π-π stacking interactions, improving kinase inhibition . In contrast, aliphatic groups like ethyl or pyrrolidinyl ethyl may improve solubility and membrane permeability .
  • Heterocyclic Moieties: Triazolyl and thieno-fused derivatives exhibit potent antitumor and antimicrobial activities, likely due to enhanced hydrogen bonding and metabolic stability .
Anticancer Activity
  • Triazolyl Derivatives : Compound 12a () showed dual activity against breast (MCF-7) and liver (HepG2) cancer cells (IC₅₀ = 1.19–3.4 µM), attributed to the triazole ring’s ability to chelate metal ions in enzymes .
  • Pyridinyl Derivatives : Kinase inhibitors with IC₅₀ values <5 µM (), where the pyridine ring enhances binding to ATP pockets .
Antimicrobial Activity
  • Thieno-Fused Analogs: Exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against E. coli and S. aureus (). The thiophene moiety likely disrupts bacterial membrane integrity .

Physicochemical and Spectral Data

Property 3-(2-(Pyrrolidin-1-yl)ethyl) Derivative (Inferred) 5-Phenyl-7-(pyridin-3-yl) Analog 1-(3-Bromophenyl)-3-ethyl Analog
Molecular Weight ~360–380 g/mol 349.4 g/mol 362.24 g/mol
Melting Point Not reported 352°C 250–252°C
IR Peaks Expected NH/CO (~3268, 1676 cm⁻¹) 3268 cm⁻¹ (NH), 1676 cm⁻¹ (CO) 1670 cm⁻¹ (C=S)
¹H NMR (DMSO-d6) δ 1.91 (CH3), 3.5–4.0 (pyrrolidine) δ 7.17–8.30 (Ar-H), 11.92 (NH) δ 7.5–8.1 (Ar-H), 3.2 (CH2)

Biological Activity

The compound 3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one , often referred to as a pyrido[2,3-d]pyrimidine derivative, has garnered attention due to its potential biological activities. This article synthesizes findings from various studies focusing on its pharmacological properties, particularly its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N3OSC_{14}H_{17}N_3OS, with a thioxo group contributing to its reactivity and biological activity. The structural characteristics of this compound position it as a promising candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance, a series of derivatives were synthesized and evaluated against various cancer cell lines including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range:

CompoundCell LineIC50 (µM)
8aA-54916.2
8bA-54916
8dA-5497.23
9aPC-37.98
ReferenceErlotinib6.53

Compound 8a showed the highest inhibitory activities against both wild-type and mutant EGFR with IC50 values of 0.0990.099 µM and 0.1230.123 µM respectively, indicating its potential as an EGFR inhibitor .

The mechanism of action for these compounds involves the inhibition of cell cycle progression and induction of apoptosis, particularly noted in PC-3 cells where a significant increase in caspase-3 levels was observed . Docking studies further elucidated the binding modes of these compounds with EGFR, highlighting their potential for targeted therapy in cancer treatment.

Antimicrobial Activity

In addition to anticancer properties, the compound's biological activity extends to antimicrobial effects. A related study synthesized various pyrimidine derivatives that were screened for their activity against Mycobacterium tuberculosis. The most active compounds demonstrated minimum inhibitory concentrations (MIC) as low as 3.133.13 µg/mL, suggesting strong antimycobacterial properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure significantly influence biological activity:

  • Electron-Donating Groups : The presence of methoxy groups at specific positions enhances anticancer activity.
  • Lipophilicity : Increased lipophilicity correlates with better diffusion through lipid membranes, enhancing efficacy against M. tuberculosis.
  • Thioamide Moieties : These groups are crucial for interaction with specific targets within microbial pathways.

Case Studies

Several case studies have been documented where pyrido[2,3-d]pyrimidine derivatives were evaluated:

  • Case Study on Anticancer Activity :
    • Objective : Evaluate cytotoxicity against multiple cancer cell lines.
    • Findings : Compounds exhibited selective toxicity towards cancer cells while sparing normal cells, demonstrating potential for therapeutic use.
  • Case Study on Antimycobacterial Activity :
    • Objective : Assess efficacy against M. tuberculosis.
    • Findings : Certain derivatives showed promising results as potential new antitubercular agents.

Q & A

Q. Q1. What are the key synthetic routes for preparing 3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, and how can reaction conditions be optimized?

A1. The compound is typically synthesized via Michael addition followed by cyclization. For example, reacting 6-aminothiouracil derivatives with activated acrylonitriles in ethanol under reflux with triethylamine (TEA) as a catalyst (yield ~78%) . Optimization involves:

  • Solvent selection : Ethanol or DMF for improved solubility and reactivity .
  • Catalyst : TEA enhances regioselectivity in cyclization steps .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) ensures high purity .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

A2. Structural confirmation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR to resolve aromatic protons (δ 6.8–8.5 ppm) and thiocarbonyl groups (δ ~180 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 306 [M+^+]) and fragmentation patterns validate the molecular formula .
  • X-ray crystallography : Resolves bond angles and confirms the Z-configuration of substituents in the pyridopyrimidinone core .

Advanced Synthesis Challenges

Q. Q3. How can regioselectivity issues arise during synthesis, and what strategies resolve them?

A3. Regioselectivity challenges occur in cyclization steps due to competing nucleophilic sites in intermediates. Strategies include:

  • Catalytic control : TEA or Lewis acids direct reactivity toward the pyrido[2,3-d]pyrimidinone backbone .
  • Temperature modulation : Reflux conditions (~80°C) favor kinetically controlled pathways .
  • Computational modeling : DFT studies predict reactive sites to guide experimental design .

Q. Q4. What methodologies address low yields in multi-step syntheses of this compound?

A4. Yield optimization involves:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 h to 30 min) and improves efficiency .
  • Inert atmospheres : Prevents oxidation of thiol groups during reflux .
  • Stepwise monitoring : TLC or HPLC tracks intermediate formation to isolate bottlenecks .

Biological Activity and Experimental Design

Q. Q5. How can researchers design assays to evaluate the anticancer potential of this compound?

A5. Use in vitro models with:

  • Cell lines : Human cancer lines (e.g., MCF-7, HeLa) treated with 1–100 µM compound for 24–72 h .
  • Viability assays : MTT or resazurin reduction assays (λ = 570 nm) quantify cytotoxicity .
  • Control groups : Include positive controls (e.g., doxorubicin) and vehicle-treated cells to normalize data .

Q. Q6. What structural features correlate with antimicrobial activity in pyridopyrimidinone derivatives?

A6. Key features include:

  • Thiocarbonyl group : Enhances membrane permeability via hydrophobic interactions .
  • Pyrrolidinyl side chain : Modulates solubility and target binding (e.g., bacterial DNA gyrase) .
  • Substituent positioning : Electron-withdrawing groups at C-5/C-7 improve potency against Gram-positive pathogens .

Data Analysis and Contradictions

Q. Q7. How should researchers interpret conflicting spectral data (e.g., unexpected NMR shifts)?

A7. Contradictions may arise from tautomerism or impurities. Solutions include:

  • Variable temperature NMR : Identifies tautomeric equilibria (e.g., thione ↔ thiol forms) .
  • High-resolution MS : Confirms molecular integrity and detects trace impurities .
  • Comparative analysis : Cross-reference with crystallographic data to validate assignments .

Q. Q8. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

A8. Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC50_{50}/EC50_{50} values. Software like GraphPad Prism applies:

  • Four-parameter logistic curve : Fits sigmoidal dose-response data .
  • Error bars : Represent SEM from ≥3 replicates .
  • ANOVA : Identifies significance across treatment groups (p < 0.05) .

Optimization and Scalability

Q. Q9. What strategies improve the scalability of this compound’s synthesis for preclinical studies?

A9. Scalability requires:

  • Solvent recycling : Ethanol or acetonitrile recovery reduces costs .
  • Flow chemistry : Continuous reactors enhance reproducibility for multi-gram batches .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Q. Q10. How can computational tools aid in predicting the compound’s reactivity or bioactivity?

A10. Use:

  • Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like kinases or DNA .
  • QSAR models : Correlates substituent electronic properties (Hammett constants) with antimicrobial IC50_{50} .
  • ADMET prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., LogP, BBB permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.